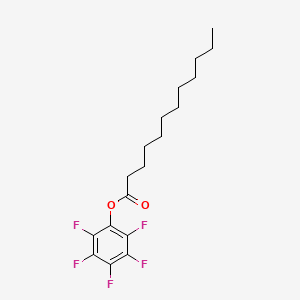

Dodecanoic acid, pentafluorophenyl ester

Description

Evolution and Significance of Activated Ester Chemistry

The development of activated ester chemistry has been intrinsically linked to the advancement of peptide synthesis. The formation of a peptide bond, which is an amide bond between α-amino acids, presents a significant challenge for chemists. rsc.org A primary obstacle is the "overactivation" of carboxylic acid groups by conventional coupling reagents, which can lead to racemization—the loss of stereochemical integrity at the chiral α-carbon of the amino acid. rsc.orgwikipedia.org This complication significantly complicates the synthesis and purification of the desired peptide. rsc.org

To address this, the concept of using moderately reactive, well-defined activated esters was introduced. These intermediates play a crucial role in suppressing racemization by avoiding the highly reactive species that cause it. rsc.org Early examples of activated esters used in peptide synthesis included p-nitrophenyl esters and N-hydroxysuccinimide (NHS) esters, which offered a balance of reactivity and stability. bachem.comchemicalbook.com The evolution of this field has led to the development of a wide array of activating groups, each with distinct properties, allowing chemists to select the optimal reagent for a specific synthetic challenge. bachem.com This strategic use of pre-activated amino acid derivatives has become a cornerstone of both solution-phase and solid-phase peptide synthesis (SPPS), enabling the construction of complex peptides and proteins with high fidelity. nih.gov

Strategic Importance of Pentafluorophenyl Esters in Organic and Polymer Synthesis

Among the various types of activated esters, pentafluorophenyl (PFP) esters have emerged as particularly strategic and versatile reagents in modern organic and polymer synthesis. nih.govwikipedia.org PFP esters are active esters derived from pentafluorophenol (B44920) and are generally crystalline, easy-to-handle solids. nih.gov Their strategic importance stems from a combination of high reactivity, selectivity, and stability.

The highly electron-withdrawing nature of the pentafluorophenyl group makes the ester carbonyl exceptionally electrophilic and renders the pentafluorophenoxide a good leaving group. nih.gov Kinetic studies have demonstrated the superior reactivity of PFP esters compared to other common activated esters. For instance, the relative rate of coupling for PFP esters is significantly higher than that of pentachlorophenyl (PCP) or nitrophenyl (Np) esters, which is advantageous for minimizing side reactions. highfine.com

| Activated Ester Type | Abbreviation | Relative Coupling Rate |

| Pentafluorophenyl Ester | OPfp | 111 |

| Pentachlorophenyl Ester | OPcp | 3.4 |

| Nitrophenyl Ester | ONp | 1 |

This table displays the relative coupling reaction speeds of different activated esters, highlighting the high reactivity of Pentafluorophenyl esters. highfine.com

This high reactivity is harnessed in numerous applications:

Peptide Synthesis: PFP esters of Fmoc-protected amino acids are widely used in SPPS. Their rapid coupling rates help to avoid side reactions, and they are less susceptible to spontaneous hydrolysis during conjugation reactions compared to NHS esters. nih.govwikipedia.orgprecisepeg.combroadpharm.com

Bioconjugation: PFP esters are effective for attaching molecules like fluorophores or haptens to primary amine groups on biomolecules. wikipedia.orgprecisepeg.com Their greater stability in aqueous media compared to NHS esters results in more efficient reactions. precisepeg.combroadpharm.com

Polymer Synthesis: PFP-containing monomers, such as pentafluorophenyl acrylate (B77674), can be polymerized to create "active ester polymers." wikipedia.org These polymers serve as versatile platforms for post-polymerization modification, where the PFP ester groups are displaced by various nucleophiles (especially amines) to generate a wide array of functional polymers and materials, including nanoparticles and functional surfaces. wikipedia.orgutwente.nlrsc.orgnih.gov

Dodecanoic Acid, Pentafluorophenyl Ester: A Case Study in Long-Chain Activated Esters

This compound (PFP-dodecanoate) is an example of a long-chain fatty acid that has been activated as a PFP ester. This compound combines the high reactivity of the PFP ester group with the physicochemical properties of a 12-carbon alkyl chain (the dodecanoyl group).

Long-chain fatty acids and their derivatives are fundamental components of cellular metabolism and signaling. nih.govnih.gov Activating these long-chain carboxylic acids as PFP esters provides a powerful tool for incorporating these lipophilic moieties into various molecular architectures under mild conditions. The synthesis of PFP esters from carboxylic acids is a well-established process, often involving reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or treatment of the corresponding acyl chloride with pentafluorophenol. chemicalbook.comnih.gov

The specific properties of this compound are detailed in the table below.

| Property | Value | Unit | Source |

| Formula | C₁₈H₂₃F₅O₂ | Cheméo chemeo.com | |

| Molecular Weight | 366.37 | g/mol | Cheméo chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 6.208 | Crippen Calculated Property chemeo.com | |

| Enthalpy of Vaporization (ΔvapH°) | 66.32 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 52.66 | kJ/mol | Joback Calculated Property chemeo.com |

| Critical Pressure (Pc) | 1214.90 | kPa | Joback Calculated Property chemeo.com |

| Critical Temperature (Tc) | 734.22 | K | Joback Calculated Property chemeo.com |

This interactive table provides key chemical and physical properties of this compound.

As a case study, PFP-dodecanoate exemplifies the utility of long-chain activated esters. Its applications are predicated on the reaction of the activated ester with nucleophiles, primarily amines, to form stable amide bonds. This allows for the covalent attachment of the dodecanoyl chain to:

Peptides and Proteins: To increase their lipophilicity, potentially improving membrane association or altering pharmacokinetic properties.

Polymer Backbones: To create polymers with hydrophobic side chains, influencing properties like self-assembly, solubility, and thermal characteristics.

Small Molecules: In the synthesis of complex lipids or other amphiphilic molecules for research in materials science or chemical biology.

The combination of the robust, highly reactive PFP ester and the long hydrocarbon tail of dodecanoic acid makes this compound a valuable building block for creating molecules with tailored hydrophobic properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

109345-51-9 |

|---|---|

Molecular Formula |

C18H23F5O2 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) dodecanoate |

InChI |

InChI=1S/C18H23F5O2/c1-2-3-4-5-6-7-8-9-10-11-12(24)25-18-16(22)14(20)13(19)15(21)17(18)23/h2-11H2,1H3 |

InChI Key |

QQSJYXOHBRYWNP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for Dodecanoic Acid, Pentafluorophenyl Ester and Analogues

Direct Esterification Protocols for Pentafluorophenyl Esters

Direct esterification involves the reaction of a carboxylic acid, such as dodecanoic acid, with pentafluorophenol (B44920). These methods often require an activating agent or a catalyst to facilitate the formation of the ester bond.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, a conventional method for synthesizing esters, can be applied to the preparation of pentafluorophenyl esters. This approach typically involves reacting the carboxylic acid with pentafluorophenol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). mdpi.com The reaction is driven towards the product by removing water, often through azeotropic distillation or by using an excess of one of the reactants.

For instance, in the synthesis of a related fluorinated ester, 1H,1H,7H-dodecafluoroheptyl pentafluorobenzoate, concentrated H₂SO₄ was used as the catalyst. mdpi.com The reaction required heating and an excess of the alcohol component to drive the reaction to completion, achieving a high isolated yield. mdpi.com A similar strategy could be applied to the synthesis of Dodecanoic acid, pentafluorophenyl ester, although reaction conditions would need to be optimized.

Table 1: Example of Acid-Catalyzed Esterification

| Reactant 1 | Reactant 2 | Catalyst | Key Condition | Yield |

|---|

Carbodiimide-Mediated Synthesis of Pentafluorophenyl Esters

Carbodiimide (B86325) coupling reagents are widely used for the synthesis of pentafluorophenyl esters under mild conditions. researchgate.net Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) facilitate the esterification by activating the carboxylic acid. mdpi.comnih.govresearchgate.net

The general procedure involves mixing the carboxylic acid (e.g., dodecanoic acid), pentafluorophenol, and the carbodiimide reagent in an anhydrous solvent like dichloromethane (B109758) (DCM). researchgate.netresearchgate.net The reaction typically proceeds at room temperature. mdpi.com The carbodiimide activates the carboxyl group, making it susceptible to nucleophilic attack by the hydroxyl group of pentafluorophenol. A common byproduct of this reaction is a urea (B33335) derivative (e.g., dicyclohexylurea when using DCC), which is often insoluble in the reaction solvent and can be removed by filtration. researchgate.net In some cases, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is added, although it may not always be necessary. reddit.com

This method is particularly prevalent in peptide chemistry for creating activated amino acid esters for solid-phase synthesis. nih.gov

Table 2: Carbodiimide Reagents for Pentafluorophenyl Ester Synthesis

| Reagent | Full Name | Solvent | Key Feature |

|---|---|---|---|

| DCC | N,N'-dicyclohexylcarbodiimide | Dichloromethane | Forms insoluble dicyclohexylurea byproduct. researchgate.netresearchgate.net |

| EDCI | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Dichloromethane | Water-soluble urea byproduct, easier workup. mdpi.comnih.gov |

Transesterification Strategies for this compound

Transesterification is another viable route to synthesize pentafluorophenyl esters. This method involves the reaction of a more common ester (like a methyl or ethyl ester) of the carboxylic acid with pentafluorophenol. The equilibrium is driven towards the desired product, often by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol). researchgate.net

This strategy is particularly useful in polymer chemistry, where poly(pentafluorophenyl acrylate) active ester scaffolds are modified by transesterification with various amine-terminated molecules. acs.org The transesterification of an active ester polymer with an alcohol can be very efficient, proceeding under neutral conditions without catalysts or side reactions. acs.org While less common for small molecule synthesis, it can also be used to convert simple esters into the more reactive pentafluorophenyl esters. researchgate.net

Advanced and Catalytic Synthesis Protocols for Pentafluorophenyl Esters

Recent advancements have led to the development of novel catalytic methods for synthesizing pentafluorophenyl esters and their analogues, offering improved efficiency and broader substrate scope.

Copper-Catalyzed One-Pot Multicomponent Reactions to Pentafluorophenyl Sulfonic Esters

A notable advanced method is the copper-catalyzed one-pot synthesis of pentafluorophenyl (PFP) sulfonic esters. acs.orgacs.orgnih.gov This multicomponent reaction utilizes aryl diazonium salts, a sulfur dioxide source like DABSO (DABCO·(SO₂)₂), and pentafluorophenol. acs.orgacs.org The reaction, typically catalyzed by a copper(I) salt such as CuI, proceeds efficiently in a solvent like acetonitrile (B52724) to provide the desired PFP sulfonic esters in good yields. acs.org

This protocol exhibits excellent functional group tolerance. acs.org It represents a significant advancement over previous methods that required expensive palladium catalysts or were limited in scope. acs.org While this specific method yields sulfonic esters rather than the carboxylic acid esters like this compound, it highlights the development of advanced catalytic systems for preparing PFP-containing compounds. acs.orgnih.gov

Table 3: Components of Copper-Catalyzed PFP Sulfonic Ester Synthesis

| Component | Role | Example |

|---|---|---|

| Aryl Diazonium Salt | Aryl source | Aryl diazonium tetrafluoroborate (B81430) acs.org |

| Sulfur Dioxide Source | SO₂ donor | DABSO (DABCO·(SO₂)₂) acs.org |

| Phenol (B47542) | Esterifying agent | Pentafluorophenol acs.org |

Utilization of Bis(pentafluorophenyl) Carbonate as an Activating Reagent

Bis(pentafluorophenyl) carbonate has emerged as a convenient and effective activating reagent for carboxylic acids to form esters and amides. tcichemicals.com In this method, the carboxylic acid reacts with bis(pentafluorophenyl) carbonate to form a highly reactive pentafluorophenyl ester intermediate in situ. tcichemicals.com This intermediate then readily reacts with an alcohol or amine to yield the final product.

This approach is advantageous as it often requires fewer additives and simplifies the purification process. tcichemicals.com The reagent itself is a stable, crystalline solid that can be used in the synthesis of various esters, including those used in peptide coupling.

Scalable Synthesis and Handling of Pentafluorophenyl Ester Intermediates

The industrial and large-scale laboratory application of this compound, and its analogues necessitates robust, scalable, and safe synthetic methodologies. The synthesis of these active esters, prized for their reactivity in forming amide bonds, involves the management of reactive intermediates and careful consideration of process safety and efficiency. rsc.orgnih.gov

Synthetic Approaches for Scalable Production

The preparation of pentafluorophenyl (PFP) esters on a larger scale has traditionally relied on the activation of carboxylic acids with electrophilic dehydrating agents. rsc.org These methods, while effective, often involve reagents that present significant handling challenges.

Conventional Methods: Standard laboratory synthesis often employs coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). However, these carbodiimides are known toxins and dermal sensitizers. rsc.org An alternative approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using agents like thionyl chloride or oxalyl chloride. These reagents are corrosive, acutely poisonous, and react violently with water, posing risks during storage, use, and waste management. rsc.orgnj.gov Another method reacts pyridinecarboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride hydrochloride, which is then reacted with pentafluorophenol in the presence of a base like triethylamine (B128534) to yield the desired PFP ester. nih.gov

Electrochemical Synthesis: A more recent and scalable approach involves the direct electrochemical coupling of carboxylic acids with pentafluorophenol (PFP-OH). rsc.org This method avoids the need for external, hazardous dehydrating agents by generating the reactive electrophiles in situ. The process works through an anodic activation of PFP-OH, which promotes a cascade of nucleophilic aromatic and acyl substitutions to form the final PFP ester. rsc.org This technique has been successfully demonstrated on a gram-scale, indicating its potential for larger-scale production with improved safety profiles by minimizing the handling of toxic and corrosive chemicals. rsc.org

Table 1: Comparison of Synthetic Methodologies for Pentafluorophenyl Esters

| Method | Reagents | Advantages | Scalability Challenges & Hazards | Reference |

|---|---|---|---|---|

| Carbodiimide Coupling | Carboxylic Acid, Pentafluorophenol, DCC or EDC | Mild reaction conditions | Reagents are toxic and dermal sensitizers; formation of urea byproducts can complicate purification. | rsc.org |

| Acyl Chloride Formation | Carboxylic Acid, Thionyl Chloride or Oxalyl Chloride, Pentafluorophenol, Base | High reactivity of acyl chloride intermediate | Reagents are corrosive, poisonous, and moisture-sensitive; generation of acidic byproducts (HCl). rsc.orgepa.gov | rsc.org |

| Electrochemical Coupling | Carboxylic Acid, Pentafluorophenol | Avoids external dehydrating agents; improved safety profile; generates reactive species in situ. | Requires specialized electrochemical equipment; optimization for industrial scale may be needed. | rsc.org |

Handling and Storage of Pentafluorophenyl Ester Intermediates

Pentafluorophenyl esters are highly reactive acylating agents, and their stability is a critical factor in their handling and storage, particularly on a larger scale. nih.govbroadpharm.com

Moisture Sensitivity: The primary concern when handling PFP esters is their sensitivity to moisture. broadpharm.comtocris.combroadpharm.com The ester moiety readily hydrolyzes in the presence of water, rendering the compound inactive for its intended acylation purpose. broadpharm.combroadpharm.com Therefore, all handling and storage must be conducted under anhydrous conditions.

Storage Recommendations: For long-term stability, PFP esters should be stored in tightly sealed containers at low temperatures, typically -20°C, and in the presence of a desiccant to prevent exposure to atmospheric moisture. broadpharm.combroadpharm.com It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold product. broadpharm.combroadpharm.com Due to their susceptibility to hydrolysis, preparing large stock solutions is not recommended; the reagent should be weighed and dissolved in a suitable dry solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), immediately before use. broadpharm.combroadpharm.com Any unused portion of the reconstituted reagent should be discarded. broadpharm.combroadpharm.com

Handling Procedures: When working with PFP esters, standard personal protective equipment, including nitrile gloves and safety glasses, should be used. quora.com Operations should be conducted in a well-ventilated area or a chemical fume hood. quora.com Care must be taken to avoid buffers or other reagents that contain competing nucleophiles, such as primary amines (e.g., Tris or glycine), as these will react with the PFP ester. broadpharm.combroadpharm.com

Table 2: Handling and Storage Guidelines for Pentafluorophenyl Esters

| Parameter | Guideline | Reasoning | Reference |

|---|---|---|---|

| Storage Temperature | -20°C | To ensure long-term stability and minimize degradation. | broadpharm.combroadpharm.com |

| Atmosphere | Store with desiccant under inert gas if possible. | PFP esters are highly sensitive to moisture. | broadpharm.combroadpharm.com |

| Handling | Equilibrate container to room temperature before opening. | To prevent moisture condensation on the cold product. | broadpharm.combroadpharm.com |

| Solvents | Use anhydrous solvents (e.g., DMF, DMSO) for dissolution. | To prevent hydrolysis of the ester. | broadpharm.com |

| Solutions | Prepare solutions immediately before use; do not store in solution. | The ester moiety readily hydrolyzes, leading to inactivation. | broadpharm.combroadpharm.com |

| Incompatible Reagents | Avoid primary amine-containing buffers (e.g., Tris, glycine). | Primary amines are nucleophiles that will compete in the reaction. | broadpharm.combroadpharm.com |

Mechanistic Insights into Reactivity of Pentafluorophenyl Esters

Nucleophilic Acyl Substitution Pathways in Pentafluorophenyl Esters

The principal reaction pathway for Dodecanoic acid, pentafluorophenyl ester, is nucleophilic acyl substitution. This process involves a nucleophile replacing the pentafluorophenoxy group on the acyl carbon. The reaction proceeds through a well-established two-step mechanism: addition of the nucleophile to the carbonyl carbon, followed by the elimination of the leaving group. masterorganicchemistry.com

The reactivity of PFP esters in nucleophilic acyl substitution reactions is critically dependent on the stability of the departing pentafluorophenoxide anion. The pentafluorophenyl group is highly electron-poor due to the strong inductive effect of the five fluorine atoms. nih.gov This pronounced electron-withdrawing nature serves two key purposes:

Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing effect polarizes the carbonyl group, increasing the partial positive charge on the carbonyl carbon and making it a more susceptible target for nucleophilic attack.

Stabilization of the Leaving Group: The five fluorine atoms effectively stabilize the negative charge on the resulting pentafluorophenoxide anion after it has been eliminated. This stabilization makes pentafluorophenoxide an excellent leaving group. The acidity of the conjugate acid, pentafluorophenol (B44920), provides a quantitative measure of this stability; a lower pKa indicates a more stable conjugate base. The level of activation in substituted phenyl esters correlates with the increasing acidity of the corresponding phenols. thieme-connect.de

This combination of factors makes the pentafluorophenoxy moiety a superior leaving group, enabling reactions to proceed efficiently under mild conditions. nih.gov

Aminolysis, the reaction with an amine to form an amide, is a hallmark application of this compound. The reaction proceeds via a classic addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.combyjus.com

Formation: An amine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl carbon is sp3-hybridized. masterorganicchemistry.com

Breakdown: This intermediate rapidly collapses. The carbon-oxygen double bond of the carbonyl group is reformed, and the weakest bond to the central carbon is broken. Given that the pentafluorophenoxide is a significantly weaker base and thus a better leaving group than the amino group, it is preferentially expelled. libretexts.org The final step typically involves deprotonation of the newly formed amide by another amine molecule or a mild base to yield the neutral amide product and the pentafluorophenol byproduct.

This pathway is highly efficient for creating stable amide bonds, a fundamental process in peptide synthesis. nih.gov

Comparative Reactivity Studies of Pentafluorophenyl Esters

The utility of an activated ester is often judged by its reactivity relative to other reagents used for similar purposes. PFP esters have been extensively compared with other activated esters, particularly N-Hydroxysuccinimide (NHS) esters.

Kinetic studies consistently demonstrate that PFP esters are highly reactive, often more so than their NHS counterparts, in aminolysis reactions. researchgate.netnih.gov For example, kinetic studies comparing various active esters have shown the relative coupling speed to be significantly higher for PFP esters (OPFP) compared to pentachlorophenyl esters (OPCP) and nitrophenyl esters (ONp), with a reported ratio of 111:3.4:1, respectively. highfine.com

While both PFP and NHS esters are effective for forming amide bonds, PFP esters exhibit a key advantage in their stability towards spontaneous hydrolysis. wikipedia.orgrsc.orgnih.gov This means that in aqueous buffer solutions commonly used for bioconjugation, this compound, will have a longer half-life than its corresponding NHS ester, allowing for more efficient conjugation to target molecules like proteins before the ester is deactivated by reaction with water. researcher.life

| Property | Pentafluorophenyl (PFP) Esters | N-Hydroxysuccinimide (NHS) Esters |

|---|---|---|

| Reactivity in Aminolysis | Very High | High |

| Susceptibility to Hydrolysis | Lower | Higher |

| Primary Application | Peptide synthesis, bioconjugation | Bioconjugation, labeling |

Chemoselectivity refers to the ability of a reagent to react with one functional group in preference to others. This compound, displays excellent chemoselectivity, reacting preferentially with primary and secondary amines over other nucleophilic groups such as alcohols and thiols under typical reaction conditions. organic-chemistry.org This high degree of selectivity is crucial when modifying complex molecules like peptides or proteins, which possess a variety of functional groups. The faster rate of aminolysis compared to hydrolysis or alcoholysis allows for the targeted formation of amide bonds even in the presence of water or hydroxyl groups. researcher.life This selectivity makes PFP esters highly valuable for the precise modification of multifunctional substrates. organic-chemistry.org

Radical Reaction Mechanisms Involving Pentafluorophenyl Esters

Beyond their role in two-electron nucleophilic substitution pathways, PFP esters have emerged as highly effective precursors for radical-based transformations. Specifically, they can undergo single-electron transfer (SET) to generate ketyl radicals. organic-chemistry.org

The mechanism involves the reduction of the ester by a mild reducing agent, such as samarium(II) iodide (SmI2). organic-chemistry.orgresearchgate.net

Electron Transfer: A single electron is transferred from the reducing agent to the π* orbital of the carbonyl group in the PFP ester. This forms a ketyl radical anion.

Fragmentation: This intermediate is unstable and rapidly fragments, cleaving the C–O bond to the pentafluorophenyl group. This step is driven by the formation of the stable pentafluorophenoxide anion. The result is an acyl radical.

Further Reaction: The acyl radical can then be further reduced to an aldehyde or undergo other radical-mediated processes.

Studies have identified PFP esters as among the most reactive O-ketyl precursors, enabling efficient electron transfer and subsequent reactions under very mild conditions. organic-chemistry.org This reactivity has been exploited in specialized applications, such as the synthesis of deuterated compounds where the acyl radical is trapped by a deuterium (B1214612) source. organic-chemistry.orgresearchgate.net This radical pathway highlights the versatile reactivity of this compound, extending its utility beyond conventional acylation reactions.

Pentafluorophenyl Esters as Ketyl Radical Precursors

Pentafluorophenyl esters have been identified as highly effective precursors for the generation of ketyl radicals under mild reducing conditions. organic-chemistry.orgnih.gov This reactivity is attributed to their favorable redox potential, which allows for efficient single-electron transfer (SET). organic-chemistry.org

The mechanism involves the transfer of an electron from a mild reducing agent, such as samarium(II) iodide (SmI₂), to the carbonyl group of the ester. This process generates a transient ketyl radical anion. The high reactivity of PFP esters makes them among the most reactive O-ketyl precursors identified to date. nih.gov This enhanced reactivity facilitates electron transfer and subsequent chemical transformations that are not as efficient with less activated esters. organic-chemistry.org

Chemoselective Reduction Pathways

The activated nature of the pentafluorophenyl ester group allows for its chemoselective reduction to the corresponding primary alcohol under mild conditions that preserve other sensitive functional groups.

One notable pathway involves the use of sodium borohydride (B1222165) (NaBH₄) in tetrahydrofuran (B95107) (THF) at room temperature. uoa.gr This method efficiently converts PFP esters of various carboxylic acids, including N-protected amino acids, into primary alcohols in high yields. uoa.gr The reaction is generally rapid, often completing within 15 to 30 minutes for amino acid esters and within a few hours for other types. uoa.gr

A significant advantage of this method is its compatibility with a wide range of functional groups that might otherwise be reduced by harsher reagents. Functional groups such as halides, nitro groups, benzyl (B1604629) and t-butyl esters, benzyl ethers, and thioethers remain intact during the reduction. uoa.gr Furthermore, common nitrogen-protecting groups in peptide chemistry, such as Z (carboxybenzyl), Boc (tert-butyloxycarbonyl), and Fmoc (fluorenylmethyloxycarbonyl), are also unaffected by the reaction conditions. uoa.gr

| Substrate Type | Reducing Agent | Solvent | Temperature | Outcome | Functional Group Tolerance |

| Pentafluorophenyl Esters | NaBH₄ | THF | Room Temp. | High yields of primary alcohols | Halides, nitro, other esters (OBn, OBut), ethers, thioethers, Z, Boc, Fmoc |

Acid- and Base-Catalyzed Hydrolysis Mechanisms of Pentafluorophenyl Esters

Like other esters, this compound can undergo hydrolysis to yield dodecanoic acid and pentafluorophenol. This transformation can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. wikipedia.org PFP esters are noted for being less susceptible to spontaneous hydrolysis compared to other active esters, a valuable property in conjugation reactions. wikipedia.org

The general mechanism for both acid- and base-catalyzed hydrolysis is a nucleophilic acyl substitution. jk-sci.com

Acid-Catalyzed Hydrolysis: The acid-catalyzed hydrolysis of an ester is a reversible process, representing the reverse of the Fischer esterification reaction. wikipedia.orgyoutube.com The mechanism involves the following steps:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl group, making it a stronger electrophile. youtube.comlibretexts.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. jk-sci.comyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the leaving group. libretexts.org

Elimination: The protonated leaving group (pentafluorophenol) is eliminated, and the carbonyl group is reformed. youtube.com

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water, regenerating the acid catalyst and yielding the final carboxylic acid product. youtube.com

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. wikipedia.orgchemistrysteps.com This is because the carboxylic acid produced in the reaction is deprotonated by the base to form a carboxylate salt, which is unreactive towards further nucleophilic attack. chemistrysteps.comucoz.com

Nucleophilic Attack: A hydroxide (B78521) ion (⁻OH), a strong nucleophile, directly attacks the carbonyl carbon of the ester. jk-sci.com

Formation of Tetrahedral Intermediate: This attack results in the formation of a tetrahedral alkoxide intermediate. wikipedia.org

Elimination: The intermediate collapses, expelling the pentafluorophenoxide anion as the leaving group and forming the carboxylic acid. jk-sci.com

Deprotonation: The newly formed carboxylic acid quickly transfers a proton to the strongly basic pentafluorophenoxide or another hydroxide ion, forming a carboxylate anion and pentafluorophenol. This final acid-base step drives the reaction to completion. wikipedia.orgchemistrysteps.com

Regioselective Hydrogen/Deuterium Exchange at the Alpha-Position of Pentafluorophenyl Esters

A key feature of pentafluorophenyl esters is the enhanced acidity of the protons at the alpha-position (the carbon atom adjacent to the carbonyl group). The strong electron-withdrawing effect of the pentafluorophenyl group facilitates the deprotonation of this α-carbon, enabling highly regioselective hydrogen/deuterium (H/D) exchange reactions. researchgate.netnottingham.edu.cn

This transformation can be achieved under mild conditions using triethylamine (B128534) (Et₃N) as a catalyst and deuterium oxide (D₂O) as the deuterium source. nottingham.edu.cn The reaction proceeds with high efficiency, typically yielding 90-98% product with 91-98% deuterium incorporation across a variety of PFP esters. nottingham.edu.cn The mildness of the conditions ensures the tolerance of many other functional groups within the molecule. nottingham.edu.cn

The mechanism involves the base-catalyzed formation of an enolate intermediate. The triethylamine removes a proton from the α-carbon, and the resulting enolate is then quenched by D₂O, incorporating a deuterium atom. The process can be repeated to achieve dideuteration at the α-position. The high reactivity of the resulting α-deuterated PFP esters makes them valuable precursors for synthesizing a range of α-deuterio carboxylic acid derivatives. nottingham.edu.cn

| Catalyst | Deuterium Source | Substrate | Yield (%) | Deuterium Incorporation (%) |

| Et₃N | D₂O | Various PFP Esters | 90-98 | 91-98 |

Applications in Advanced Organic Synthesis

Amide and Ester Bond Formation via Pentafluorophenyl Esters

The formation of amide and ester bonds is a cornerstone of organic chemistry, particularly in the synthesis of peptides, pharmaceuticals, and polymers. Dodecanoic acid, pentafluorophenyl ester serves as an efficient acylating agent for these transformations.

Pentafluorophenyl (PFP) esters, including the dodecanoate (B1226587) derivative, readily undergo aminolysis and alcoholysis to form the corresponding amides and esters. The electron-withdrawing nature of the pentafluorophenyl ring significantly activates the carbonyl group towards nucleophilic attack by amines and alcohols. This high reactivity allows for mild reaction conditions, often proceeding at room temperature without the need for coupling additives that can complicate purification. google.com

The general transformation can be represented as follows:

Aminolysis: R-CO-OPFP + R'-NH₂ → R-CO-NH-R' + PFP-OH

Alcoholysis: R-CO-OPFP + R'-OH → R-CO-OR' + PFP-OH

(Where R = C₁₁H₂₃, and PFP = C₆F₅)

A key advantage of PFP esters is their reduced susceptibility to premature hydrolysis compared to other activated esters, such as N-hydroxysuccinimidyl (NHS) esters, which is particularly beneficial in aqueous reaction media or with substrates containing unprotected hydroxyl groups. wikipedia.org

| Reaction | Nucleophile | Product | Key Features |

| Aminolysis | Primary & Secondary Amines | Amides | High reactivity, mild conditions, minimal side products. |

| Alcoholysis | Alcohols | Esters | Efficient acylation, good functional group tolerance. |

This table summarizes the key features of aminolysis and alcoholysis reactions involving this compound.

In the realm of peptide synthesis, pentafluorophenyl esters of amino acids are valuable intermediates. researchgate.net The high reactivity and clean reaction profiles of PFP esters facilitate the efficient formation of peptide bonds. While dodecanoic acid itself is not an amino acid, the principles of its PFP ester reactivity are directly applicable to the coupling of N-protected amino acid PFP esters during solid-phase or solution-phase peptide synthesis.

The utility of PFP esters extends to fragment condensation, a strategy in which protected peptide segments are coupled to assemble larger proteins. The high acylation efficiency of PFP esters helps to drive these often challenging couplings to completion, minimizing racemization and other side reactions.

Synthesis of Deuterium-Labeled Organic Molecules

Isotopically labeled compounds, particularly those containing deuterium (B1214612), are indispensable tools in mechanistic studies, metabolic tracing, and as internal standards in mass spectrometry. This compound has been implicated in novel methods for the synthesis of deuterium-labeled molecules.

A significant application of pentafluorophenyl esters is in the synthesis of α,α-dideuterio alcohols. organic-chemistry.org Research has demonstrated a highly chemoselective method for this transformation using samarium(II) iodide (SmI₂) as a mild reducing agent and deuterium oxide (D₂O) as the deuterium source. organic-chemistry.org In this reaction, the PFP ester acts as a highly reactive ketyl radical precursor. organic-chemistry.org

The general scheme for the reductive deuteration is as follows:

R-CO-OPFP + SmI₂ + D₂O → R-CD₂-OH

(Where R = C₁₁H₂₃, and PFP = C₆F₅)

This method is notable for its excellent deuterium incorporation (>98%) and broad functional group tolerance, accommodating sensitive groups such as halides, nitriles, and sulfonyls. organic-chemistry.org The reaction proceeds rapidly, often within minutes, at room temperature. organic-chemistry.org

| Substrate | Reagents | Product | Deuterium Incorporation | Reference |

| Pentafluorophenyl dodecanoate | SmI₂, D₂O, THF | 1,1-Dideuteriododecan-1-ol | >98% | organic-chemistry.org |

| Various PFP esters | SmI₂, D₂O, THF | Corresponding α,α-dideuterio alcohols | >98% | organic-chemistry.org |

This table highlights the efficiency of the samarium(II) iodide-mediated reductive deuteration of pentafluorophenyl esters.

The high reactivity of the PFP ester group makes it a strategic choice for introducing isotopic labels. The aforementioned reductive deuteration is a prime example. Furthermore, the α-protons of PFP esters exhibit enhanced acidity, allowing for H/D exchange reactions under mild basic conditions using D₂O as the deuterium source. researchgate.net This provides a complementary method for introducing deuterium at the α-position of the carboxylic acid derivative before subsequent transformations. researchgate.net These strategies offer versatile and efficient pathways to valuable deuterated building blocks for various scientific applications. researchgate.net

Catalytic Coupling Reactions and Functional Group Transformations

While the primary applications of this compound revolve around its role as an acylating agent, the unique properties of the pentafluorophenyl group also allow for its participation in various catalytic coupling reactions and functional group transformations. The electron-deficient nature of the C₆F₅ ring makes it a competent leaving group in transition metal-catalyzed cross-coupling reactions.

Recent advancements have shown that activated esters, including PFP esters, can be used in decarbonylative coupling reactions and as precursors for generating acyl radicals under photoredox conditions. Although specific examples detailing the use of this compound in a wide array of named catalytic coupling reactions are still emerging in the literature, the general reactivity of the PFP ester functional group suggests significant potential in this area. The ability to undergo transformations beyond simple aminolysis and alcoholysis opens up new avenues for the application of this versatile compound in the construction of complex molecular architectures.

Diastereodivergent Aldol-Type Coupling with Alkoxyallenes

A significant application of pentafluorophenyl esters is in diastereodivergent aldol-type coupling reactions with alkoxyallenes. This transformation is a powerful method for carbon-carbon bond formation. Research has demonstrated that a synergistic palladium/chiral Lewis base catalytic system can effectively control the stereochemical outcome of the reaction between alkoxyallenes and PFP esters. This dual-catalyst system overcomes the inherent diastereoselectivity bias often observed in aldol (B89426) reactions, allowing for selective access to either the syn or anti diastereomeric products. The ability to generate any of the four possible stereoisomers by selecting the appropriate catalyst combination represents a substantial advancement in stereoselective synthesis.

| Catalyst System Component | Resulting Diastereomer | Significance |

| Palladium Complex (A) + Chiral Lewis Base (R) | syn-isomer | Controlled synthesis of one diastereomer. |

| Palladium Complex (A) + Chiral Lewis Base (S) | anti-isomer | Access to the complementary diastereomer. |

| Palladium Complex (B) + Chiral Lewis Base (R) | ent-anti-isomer | Access to the enantiomer of the anti product. |

| Palladium Complex (B) + Chiral Lewis Base (S) | ent-syn-isomer | Access to the enantiomer of the syn product. |

This table illustrates the principle of diastereodivergent synthesis using PFP esters, where changing the chirality of the catalysts allows for the selective formation of different stereoisomers.

Utility in Sonogashira, Suzuki, Chan-Evans-Lam, and Decarboxylative Coupling Reactions (for PFP sulfonic esters)

While the primary focus is on carboxylic acid esters, it is noteworthy that the related pentafluorophenyl (PFP) sulfonic esters have demonstrated broad utility in a range of cross-coupling reactions. A copper-catalyzed, one-pot reaction has been developed to synthesize these sulfonic esters, which then serve as effective coupling partners in several key transformations. nih.gov

Key applications of PFP sulfonic esters include: nih.gov

Sonogashira Coupling: Formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Suzuki Coupling: A cross-coupling reaction where the coupling partners are a boronic acid and an organohalide.

Chan-Evans-Lam Coupling: The formation of aryl-heteroatom bonds (C-N, C-O, C-S) using a copper catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net

Decarboxylative Coupling: Reactions where a carboxylic acid is used as a substrate, losing carbon dioxide in the process. nih.govresearchgate.net

For PFP carboxylic esters, such as this compound, the most prominent application in this area is the Suzuki-Miyaura cross-coupling . Research has established PFP esters as highly effective, bench-stable, and economical electrophilic reagents for this reaction. nih.gov The coupling proceeds through a selective C–O acyl cleavage mechanism, catalyzed by palladium systems. nih.govresearchgate.net This method is distinguished by its chemoselectivity and introduces PFP esters as a valuable class of reagents for transition-metal-catalyzed cross-coupling. nih.gov

| Coupling Reaction | PFP Ester Type | Catalyst | Bond Formed |

| Suzuki-Miyaura | Carboxylic Ester | Palladium | C(acyl)-C |

| Sonogashira | Sulfonic Ester | Copper/Palladium | C-C (alkyne) |

| Chan-Evans-Lam | Sulfonic Ester | Copper | C-N, C-O |

| Decarboxylative | Sulfonic Ester | Copper | C-C |

This compound as a Building Block for Complex Molecules

Beyond its role in specific named reactions, this compound serves as a versatile building block for the synthesis of more complex molecules. Its function as an activated acylating agent allows for the efficient introduction of the dodecanoyl (lauryl) group into a wide array of substrates. wikipedia.orgbroadpharm.com

One key application is in the modification of amines to form amides, a fundamental transformation in peptide synthesis and the functionalization of biomolecules. highfine.com The PFP ester provides high coupling efficiency and is less susceptible to hydrolysis than many other activated esters, such as N-hydroxysuccinimide (NHS) esters. broadpharm.com The long C12 alkyl chain of the dodecanoyl group can be used to impart specific physical properties to the target molecule, such as increased lipophilicity for better membrane interaction or altered solubility.

Furthermore, the pentafluorophenyl group itself can activate the α-protons of the ester, facilitating reactions such as regioselective H/D exchange. nottingham.edu.cn This allows for the synthesis of α-deuterated carboxylic acid derivatives, which are valuable as mechanistic probes and in the development of pharmaceuticals with improved metabolic profiles. nottingham.edu.cn The resulting deuterated PFP ester can then be used to transfer the labeled dodecanoyl group to a target molecule.

PFP esters have also been identified as highly effective precursors for ketyl radicals. organic-chemistry.org Using reagents like samarium(II) iodide, PFP esters can be reduced to generate α,α-dideuterio alcohols in the presence of a deuterium source, further highlighting their utility in creating isotopically labeled building blocks for complex molecule synthesis. organic-chemistry.org

Finally, the reactivity of PFP esters is harnessed in polymer chemistry. Poly(pentafluorophenyl acrylate) is used as a precursor polymer that can be easily modified after polymerization by reacting it with various amines. wikipedia.org This allows for the creation of a diverse library of functional polymers from a single starting material. By analogy, this compound can be used to attach the long-chain dodecanoyl group to functional polymers or surfaces, tailoring their properties for specific applications.

Role in Polymer Chemistry and Materials Science

Polymerization Strategies Utilizing Pentafluorophenyl Ester Monomers

The incorporation of pentafluorophenyl ester moieties into monomers allows for the direct synthesis of "active" polymers, which serve as versatile scaffolds for further functionalization. These strategies are foundational in creating well-defined polymers that can be readily modified.

Ring-Opening Polymerization of Cyclic Carbonates Bearing Pentafluorophenyl Esters

Ring-opening polymerization (ROP) is a powerful technique for producing biodegradable polymers like polycarbonates. A significant advancement in this area involves the use of cyclic carbonate monomers functionalized with a pentafluorophenyl ester group. google.comibm.com A key example is a versatile intermediate, MTC-OPhF5, a cyclic carbonate with an active PFP ester. ibm.com This monomer can be synthesized in a high-yielding, two-step process and serves as a stable, storable precursor. ibm.com

The MTC-OPhF5 monomer can undergo ring-opening polymerization to create a polycarbonate backbone with pendant PFP ester groups. google.com This "active" polymer can then be modified. Alternatively, the PFP ester on the monomer itself can be substituted with various nucleophiles (alcohols, amines) prior to polymerization. This pre-polymerization modification allows for the creation of a wide library of functional cyclic carbonate monomers, which can then be polymerized to yield polycarbonates with diverse, predetermined functionalities. google.comibm.com This approach is advantageous as it avoids protecting group chemistry and offers a straightforward route to functional polycarbonates. google.com

Synthesis of Macromonomers with Pentafluorophenyl Ester End-Groups

Macromonomers are polymer chains with a polymerizable end-group, which can be used to synthesize graft and comb-like copolymers. The synthesis of macromonomers with a reactive pentafluorophenyl ester end-group is a key strategy for creating complex polymer architectures. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly effective method for this purpose. nih.gov

By designing a RAFT chain transfer agent (CTA) that contains a PFP ester group, polymers can be synthesized with a PFP ester at the α-chain end. nih.gov This technique allows for the controlled polymerization of various monomers, yielding well-defined polymers that act as macromonomers. These PFP-terminated polymers can then be reacted with molecules containing a polymerizable group (like a vinyl or norbornenyl moiety) and a nucleophilic group (like an amine) to form the final macromonomer. This approach provides excellent control over the molecular weight and functionality of the resulting macromonomer. nih.govbohrium.com

Post-Polymerization Modification Strategies

Post-polymerization modification (PPM) is a powerful technique for introducing functional groups onto a polymer chain after its synthesis. rsc.orgtandfonline.com Polymers containing PFP esters are ideal candidates for PPM due to the high reactivity and stability of the PFP ester group, which readily undergoes nucleophilic substitution. wikipedia.org

Functionalization of Polymer Brushes via Activated Ester Chemistry

Polymer brushes are assemblies of polymer chains tethered by one end to a surface. They are of great interest for modifying surface properties. Reactive polymer brushes made from monomers like pentafluorophenyl methacrylate (B99206) (PFMA) serve as versatile platforms for surface functionalization. rsc.orgresearchgate.net These brushes can be grown from a surface using techniques like surface-initiated RAFT polymerization. researchgate.net

The resulting poly(pentafluorophenyl methacrylate) (PPFMA) brushes present a high density of active PFP ester groups. rsc.org These groups can be subsequently modified by reaction with a wide array of primary amines. rsc.orgresearchgate.net This process allows for the creation of libraries of functional polymer brushes with tailored chemical properties. The high reactivity of the PFP ester ensures near-quantitative conversion under mild conditions, and its hydrolytic stability is superior to other active esters like N-hydroxysuccinimide (NHS) esters. rsc.orgrsc.org

| Nucleophile | Resulting Functionality | Application Area |

| Amino-spiropyrans | Light-responsive surface | Smart materials, sensors |

| 5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid | Fluorescent surface | Bioimaging, diagnostics |

| Peptides, Amino Acids, Proteins | Bioactive surface | Antimicrobial coatings, biosensors, cell adhesion platforms |

This table illustrates the versatility of PPFMA brushes in creating functional surfaces through post-polymerization modification with various amine nucleophiles.

Synthesis of Diverse Functional Polymers by Nucleophilic Substitution

Homopolymers such as poly(pentafluorophenyl acrylate) (PPFPA) and poly(pentafluorophenyl methacrylate) (PPFMA) are highly valuable as precursors for a vast range of functional polymers. wikipedia.orgkaist.ac.kr The PFP ester side chains along the polymer backbone are highly susceptible to nucleophilic attack by amines and, to a lesser extent, alcohols. tandfonline.comwikipedia.org

This reactivity allows for the quantitative conversion of the PFP ester groups into a multitude of different functionalities by simply reacting the precursor polymer with the desired nucleophile. acs.org This method is exceptionally versatile, enabling the synthesis of polymers with functionalities that might not be compatible with the initial polymerization conditions. For instance, PPFPA can be modified with various ratios of amine-terminated polyethylene (B3416737) glycol (PEG) and polydimethylsiloxane (B3030410) (PDMS) to create brush copolymers with tunable antifouling properties. kaist.ac.kr Similarly, sequential modification of PPFPA can be used to construct pH-responsive micelles for drug delivery applications. rsc.org

| Precursor Polymer | Nucleophile | Resulting Polymer | Potential Application |

| Poly(pentafluorophenyl acrylate) (PPFPA) | 1-Amino-2-propanol, then 1-(3-aminopropyl)imidazole | pH-responsive random copolymer | Drug delivery nanocarriers rsc.org |

| Poly(pentafluorophenyl acrylate) (PPFPA) | Amine-PEG and Amine-PDMS | Graft copolymer (PPFPA-g-PEG-g-PDMS) | Antifouling surfaces kaist.ac.kr |

| Poly(pentafluorophenyl methacrylate) (PPFMA) | Various primary amines | Library of functional polymethacrylamides | Functional materials screening |

This table provides examples of diverse functional polymers synthesized from PFP-ester-containing precursors via nucleophilic substitution.

Design and Synthesis of Functional Polymer Architectures

The versatility of PFP ester chemistry extends to the design and synthesis of complex and well-defined polymer architectures, including block copolymers and star polymers.

The use of PFP-functionalized monomers and initiators in controlled radical polymerization techniques like RAFT and Atom Transfer Radical Polymerization (ATRP) allows for the precise construction of these advanced structures. For example, linear and two-arm poly(2-methacryloyloxyethyl phosphorylcholine) (polyMPC) structures with PFP functionality at the chain-end have been prepared via ATRP using novel initiators. nih.gov These can then be conjugated to proteins.

Block copolymers with one block containing PFP esters can be synthesized, creating materials with distinct reactive domains. rsc.orgchula.ac.th For instance, a dual-reactive block copolymer was synthesized via RAFT polymerization, featuring one block with PFP methacrylate and another with pentafluorostyrene, allowing for orthogonal functionalization through amidation and para-fluoro–thiol substitution, respectively. rsc.org

Furthermore, the "arm-first" method in RAFT polymerization can be used to create star polymers. harth-research-group.org Linear polymer arms are first synthesized and then cross-linked using a divinyl monomer. If the arms themselves are copolymers containing PFP acrylate (B77674) units, this allows for the creation of functional star polymers. This approach facilitates the development of highly complex, functional macromolecules like single-chain polymer nanoparticles (SCNPs) that can mimic the structure and function of proteins. rsc.org

Preparation of Single-Chain Polymer Nanoparticles

Single-chain polymer nanoparticles (SCNPs) are bio-inspired nanomaterials formed from the intramolecular collapse and crosslinking of individual polymer chains, creating structures that can mimic the size and complexity of proteins. The fabrication of functional SCNPs often relies on precursor polymers containing activated ester groups, with pentafluorophenyl esters being a prominent choice.

Researchers have successfully prepared PFP-functional SCNPs by first synthesizing linear precursor copolymers and then inducing intramolecular crosslinking. rsc.org The PFP ester groups serve two main purposes in this context:

Facilitating Functionalization: The primary role of the PFP ester is to act as a reactive handle for post-formation modification. After the nanoparticle is formed, the accessible PFP esters on its surface can be easily reacted with a wide variety of amine-containing molecules. This allows for the straightforward introduction of fluorescent labels, "click" chemistry functionalities, amino acids, and even peptides onto the SCNP surface without altering its underlying structure. rsc.org

Enabling Crosslinking Chemistry: While not the crosslinker itself, the precursor polymer's design often involves monomers with PFP esters alongside monomers containing other reactive groups (e.g., protected thiols) that are used for the actual intramolecular crosslinking step. nih.gov

This modular approach allows for the creation of a library of SCNPs with diverse functionalities from a single precursor, providing a versatile platform for applications in biomedicine, such as developing synthetic protein mimics for controlled drug delivery. rsc.orgresearchgate.net

| Feature | Description |

| Precursor Polymer | Typically a copolymer containing pentafluorophenyl (meth)acrylate and a crosslinkable monomer. |

| Crosslinking Method | Intramolecular reaction, such as thiol-Michael addition, to collapse the polymer chain. rsc.org |

| Role of PFP Ester | Provides reactive sites for post-collapse functionalization with amine-containing molecules. |

| Resulting SCNP Size | Typically in the range of 5–20 nm, similar to proteins. rsc.org |

Fabrication of Bottlebrush Polymers

Bottlebrush polymers are macromolecules composed of a linear backbone densely grafted with polymeric side chains. This unique architecture leads to distinct properties, such as low chain entanglement and a highly extended conformation. The synthesis of these structures can be achieved through several methods, including the "grafting-to" approach, where pre-synthesized side chains are attached to a reactive polymer backbone.

The efficient and nearly quantitative nature of the reaction between PFP esters and amines makes it highly suitable for the "grafting-to" strategy. A polymer backbone containing pendant PFP ester groups, such as poly(pentafluorophenyl acrylate) (PPFPA), can serve as a versatile scaffold. Amine-terminated polymer side chains can then be covalently grafted onto this backbone. acs.orgvt.edu

This method offers significant advantages:

High Grafting Density: The high reactivity of the PFP ester allows for efficient attachment of side chains, leading to densely packed bottlebrush structures.

Modular Design: Both the backbone and the side chains can be synthesized and characterized separately before the final grafting step, allowing for precise control over the final architecture.

Functional Versatility: A single batch of PFP-functionalized backbone polymer can be used to create a variety of bottlebrush polymers by reacting it with different amine-terminated side chains.

This strategy has been employed to create highly branched, mucin-mimetic glycopolymers by grafting sequence-defined glycooligoamidoamines onto a PPFPA scaffold, demonstrating the power of this approach for creating complex, bio-inspired materials. vt.edu

Surface Modification of Polymeric Materials and Substrates

The inherent reactivity of the PFP ester group makes it an excellent tool for modifying the surfaces of materials, enabling the covalent attachment of molecules to impart new functionalities.

Covalent Grafting onto Surfaces

Polymers featuring PFP esters, such as poly(pentafluorophenyl acrylate), can be used to create reactive thin films on various substrates. Research has demonstrated that PPFPA can be directly and covalently grafted onto oxide surfaces, like silicon oxide, through the coupling of the reactive ester to surface silanol (B1196071) groups. rsc.org

Once this reactive polymer layer is anchored to the surface, it serves as a platform for further modification. The pendant PFP groups can be functionalized with a wide range of amine-containing molecules, allowing for the creation of patterned surfaces with spatially resolved chemical functionality. This approach has been used to couple antibodies for protein purification systems and to attach photochromic compounds. morressier.com This method is advantageous because it avoids the need for coupling agents and proceeds under mild conditions. nsf.gov

Development of Stimuli-Responsive Materials (e.g., CO2-responsive nanofibers)

Stimuli-responsive or "smart" materials can change their properties in response to external triggers like pH, temperature, or the presence of specific molecules. nih.govmdpi.com The PFP ester platform provides a convenient route to such materials via post-polymerization modification.

A notable example is the fabrication of CO2-responsive nanofibers. acs.org The process begins with electrospun nanofibers made from poly(pentafluorophenyl acrylate), which are then photo-cross-linked to ensure stability. These reactive nanofibers are subsequently modified by reacting them with histamine, an amine-containing molecule with a CO2-responsive imidazole (B134444) group.

The resulting cross-linked poly(histamine acrylamide) nanofibers exhibit a reversible transition from hydrophobic to hydrophilic upon the introduction and subsequent removal of CO2. acs.org This switching behavior can be harnessed for applications such as the controlled, reversible absorption and release of proteins.

| Material System | Stimulus | Response | Application |

| Histamine-modified PPFPA nanofibers | CO2 / N2 bubbling | Reversible hydrophobic-to-hydrophilic transition | Reversible protein absorption/release acs.org |

| API-modified micelles from PPFPA | pH decrease (7.4 to 5.0) | Micelle disintegration | pH-triggered drug release |

Applications in Renewable and Bio-based Polymer Materials

The principles of PFP ester chemistry can be extended to the modification of natural polymers, offering pathways to new bio-based materials.

Long-Chain Cellulose (B213188) Ester Synthesis

Cellulose, a renewable and abundant biopolymer, can be chemically modified to create thermoplastic materials with desirable properties. The synthesis of long-chain cellulose esters, such as cellulose dodecanoate (B1226587), is of interest for producing internally plasticized, bio-based plastics, films, and coatings. vt.edu

Traditional methods for this esterification often rely on harsh reagents like acyl chlorides or anhydrides in pyridine, which can be environmentally problematic and lead to polymer degradation. Activated esters provide a milder and more selective alternative. Dodecanoic acid, pentafluorophenyl ester serves as a pre-activated form of dodecanoic acid. Its high reactivity allows it to efficiently acylate the hydroxyl groups of cellulose under less stringent conditions than uncatalyzed reactions with the free fatty acid.

The use of an activated PFP ester for cellulose modification offers several potential advantages:

High Reactivity: The PFP ester is a highly effective acylating agent, similar in reactivity to anhydrides but often more convenient to handle. nih.gov

Improved Stability: PFP esters are less susceptible to spontaneous hydrolysis than many other activated esters or anhydrides, which is beneficial for reactions in systems that may contain trace amounts of water.

Milder Reaction Conditions: This approach can avoid the use of highly corrosive reagents and the formation of acidic byproducts like HCl, which can degrade the cellulose backbone.

While methods involving in situ formation of activated esters with reagents like 1,1'-Carbonyldiimidazole (CDI) have been reported for cellulose, the use of a pre-formed, stable activated ester like this compound represents a clean and efficient strategy for synthesizing valuable long-chain cellulose esters.

Integration into Zwitterionic Polymer Systems

This compound serves as a crucial reagent in the synthesis and modification of zwitterionic polymers, primarily through post-polymerization modification. This method allows for the precise introduction of hydrophobic dodecyl groups onto a pre-formed polymer backbone, thereby tuning the physicochemical properties of the final material. The pentafluorophenyl ester group is highly reactive towards primary amines, enabling efficient and often quantitative modification under mild conditions. surrey.ac.ukresearchgate.net

The integration process typically involves a precursor polymer that contains active ester groups, such as poly(pentafluorophenyl acrylate) (PPFPA). surrey.ac.ukrsc.org This precursor polymer is synthesized first and then subjected to a reaction with a combination of amines. One amine carries the zwitterionic moiety (e.g., a sulfobetaine (B10348) amine), while the other is a hydrophobic amine, in this case, dodecylamine, which can be formed from or used in place of this compound. This reaction results in a statistical copolymer where both zwitterionic and hydrophobic dodecyl side chains are attached to the polymer backbone. surrey.ac.ukresearchgate.net

The primary motivation for integrating dodecyl chains into zwitterionic polymers is to impart amphiphilicity. Zwitterionic polymers are well-known for their exceptional hydrophilicity and antifouling properties, attributed to the tightly bound layer of water around the zwitterionic groups. acs.org However, this high hydrophilicity can limit their solubility and processability. By introducing hydrophobic dodecyl groups, researchers can create amphiphilic copolymers with a balance of hydrophilic and hydrophobic segments. surrey.ac.ukrsc.orgrsc.org This structural modification can lead to self-assembly into micelles or other nanostructures in aqueous solutions and can enhance properties like viscosity and salt tolerance for applications such as improved oil recovery. rsc.orgresearchgate.net

Table 1. Research Findings on Hydrophobic Modification of Zwitterionic Polymers

| Precursor Polymer | Modifying Agents | Resulting Polymer Structure | Key Findings | Reference |

|---|---|---|---|---|

| Poly(pentafluorophenyl acrylate) | 3-((3-aminopropyl)dimethylammonio)propane-1-sulfonate (ADPS) and dodecylamine | Statistical acrylamido sulfobetaine copolymer with hydrophobic dodecyl side chains | The degree of hydrophobic modification is controllable by adjusting the molar ratio of the amines, influencing the polymer's solubility and thermoresponsive properties (UCST). | surrey.ac.uk, researchgate.net |

| Acrylamide, Acrylic acid | 3-(3-methylacrylamide propyl dimethylamino)-propyl-1-sulfonate (MEPS) and octadec-9-enioc acid allylamide (NAE) | Zwitterionic polymer containing a long hydrophobic chain | Introduction of the hydrophobic group enhanced rheological properties, temperature resistance, and salt tolerance compared to conventional polyacrylamide. | rsc.org |

| Styrene, Sulfobetaine methacrylate (SBMA) | N/A (Direct copolymerization) | Amphiphilic copolymer poly(styrene-co-sulfobetaine methacrylate) (PS-PSBMA) | The amphiphilic nature resolves solubility issues and allows for the formation of antifouling coatings on hydrophobic surfaces through an in situ self-assembling process. | rsc.org |

This synthetic approach, utilizing reagents like this compound, is advantageous because it separates the often challenging polymerization of functional monomers from the introduction of the desired functionality. mdpi.comd-nb.info Active ester polymers are stable precursors that can be easily characterized before being modified with a wide range of nucleophiles, providing a modular and efficient route to complex, functional zwitterionic materials. researchgate.nettandfonline.com

Bioconjugation and Biomedical Research Applications

Peptide and Protein Conjugation Methodologies

The conjugation of dodecanoic acid to peptides and proteins via its PFP ester is a cornerstone of its application. This process allows researchers to introduce a lipid moiety at specific or non-specific sites, thereby influencing the target molecule's solubility, membrane affinity, and self-assembly characteristics.

The primary mechanism for bioconjugate synthesis using Dodecanoic acid, pentafluorophenyl ester is the amidation reaction. The ester reacts with primary and secondary amines, such as the N-terminal amine or the ε-amino group of lysine (B10760008) residues in proteins and peptides, to form a stable amide bond. precisepeg.combroadpharm.com The pentafluorophenol (B44920) is released as a byproduct.

PFP esters are favored over other activated esters, such as N-hydroxysuccinimide (NHS) esters, for several reasons. They exhibit greater stability towards hydrolysis in aqueous buffer solutions, which allows for more efficient reactions and a wider range of reaction conditions. precisepeg.combroadpharm.combroadpharm.com This increased stability reduces the need for a large excess of the labeling reagent and provides more consistent results. broadpharm.com The reaction is typically carried out in buffers with a pH range of 7.2 to 8.5 to ensure the target amine groups are sufficiently deprotonated and nucleophilic. precisepeg.com

| Property | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester |

|---|---|---|

| Reactivity | Highly reactive towards primary and secondary amines. precisepeg.comnih.gov | Highly reactive towards primary amines. |

| Hydrolytic Stability | More resistant to hydrolysis in aqueous media. precisepeg.combroadpharm.com | Prone to hydrolysis, especially at higher pH. |

| Reaction Efficiency | Generally more efficient due to lower rate of hydrolysis. broadpharm.com | Can be less efficient, often requiring a larger excess of reagent. nih.gov |

| Byproduct | Pentafluorophenol | N-hydroxysuccinimide |

| Optimal pH | 7.2 - 8.5 precisepeg.com | 7.0 - 9.0 |

The covalent attachment of the dodecanoyl group (a form of lipidation) to peptides and protein scaffolds can dramatically alter their physicochemical properties. This modification increases hydrophobicity, which can be leveraged to enhance association with cell membranes, promote protein-protein interactions, or induce self-assembly into larger nanostructures like micelles or fibrils.

For example, modifying peptide antibiotics with lipid chains can improve their activity and biocompatibility. nih.gov Similarly, attaching the dodecanoyl group from this compound to a therapeutic peptide can prolong its circulation half-life by enabling binding to albumin in the bloodstream. In tissue engineering, scaffolds can be functionalized with such lipid moieties to better mimic the natural extracellular matrix and improve cell adhesion and proliferation. nih.gov The use of PFP esters provides a robust method for these modifications under mild conditions, which is crucial for preserving the structure and function of delicate biomolecules. nih.gov

Site-Specific Bioconjugation Techniques

While traditional labeling with activated esters like PFP esters often targets all accessible lysine residues, leading to heterogeneous mixtures, recent advancements have enabled more controlled, site-specific modifications. nih.gov

A significant application of PFP esters is in the site-specific labeling of native monoclonal antibodies (mAbs). Research has shown that PFP esters exhibit a remarkable preference for conjugating to a specific lysine residue (K188) located in the constant domain of the human kappa light chain. nih.gov This preferential labeling allows for the production of more homogeneous antibody-drug conjugates (ADCs) or antibody-fluorophore conjugates (AFCs) compared to the heterogeneous mixtures obtained with traditional NHS esters. nih.gov

The use of PFP esters for this purpose provides a simple yet powerful method for creating selectively labeled antibodies with improved properties. nih.gov For instance, near-infrared (NIR) AFCs prepared using PFP esters showed increased light-chain specificity, reduced aggregation, and improved brightness both in vitro and in vivo when compared to their NHS-ester-generated counterparts. nih.gov

| Property | PFP Ester-Mediated Conjugation | NHS Ester-Mediated Conjugation |

|---|---|---|

| Homogeneity | Higher (Preferential labeling of kappa light chain) | Lower (Heterogeneous mixture targeting multiple lysines) |

| Aggregation | Reduced | Higher |

| In Vitro / In Vivo Brightness | Improved | Standard |

| Reproducibility | Improved batch-to-batch reproducibility | Variable |

The reactivity of PFP esters can be controlled to achieve chemoselective tagging of peptides. nih.gov By carefully managing reaction conditions such as pH, PFP esters can be directed to react with the most nucleophilic amine groups, such as the N-terminus, over less reactive side-chain amines. This allows for the precise installation of a tag, like the dodecanoyl group, at a specific location.

Furthermore, activated esters are instrumental in peptide cyclization. To create a cyclic peptide, this compound would not be used directly. Instead, a bifunctional linker containing a PFP ester at one end and another reactive group at the other could be employed, or more commonly, the peptide's own C-terminus is activated as a PFP ester. This activated C-terminus then reacts intramolecularly with an N-terminal or side-chain amine to form a cyclic amide bond. This strategy is crucial for constraining the peptide's conformation, which can lead to increased stability, receptor affinity, and biological activity. nih.gov

Conjugation with Nucleic Acids and Oligonucleotides

The therapeutic potential of oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is often limited by poor cellular uptake and instability. nih.gov Covalent conjugation with other molecules, including lipids, is a key strategy to overcome these hurdles. mdpi.com

This compound can be used to attach its 12-carbon lipid tail to oligonucleotides that have been synthesized with an amine-terminated linker. This amino-modifier is typically added to the 3' or 5' end of the nucleic acid during solid-phase synthesis. The PFP ester then reacts with this primary amine to form a stable amide linkage. nih.gov

This lipidation strategy can significantly enhance the therapeutic properties of the oligonucleotide. The hydrophobic dodecanoyl chain can improve binding to plasma proteins, facilitate association with lipid nanoparticles, and enhance interaction with and transport across cell membranes, ultimately leading to more effective delivery to the target tissue or cell. mdpi.com

Fatty Acid Conjugation to Antisense Oligonucleotides

The conjugation of fatty acids to antisense oligonucleotides (ASOs) is a key strategy to enhance their therapeutic potential, particularly for targeting genes in muscle tissues. oup.comnih.gov Dodecanoic acid, activated as a pentafluorophenyl ester, can be covalently attached to ASOs. This modification is designed to improve the ASO's binding to plasma proteins, such as albumin, which can facilitate its transport from the bloodstream into the interstitial space of muscle tissues. oup.comresearchgate.net

Research has shown a direct correlation between the fatty acid chain length on the ASO and its binding affinity to plasma proteins. nih.gov While longer fatty acid chains (C16 to C22) have demonstrated the highest binding affinity and greatest potency improvement in muscle, the principle of using fatty acid conjugation to enhance ASO delivery is well-established. oup.comnih.govresearchgate.net The conjugation of fatty acids like dodecanoic acid leverages the body's natural fatty acid transport mechanisms to improve the pharmacokinetic properties of ASOs. creative-biogene.com This approach has been shown to increase the potency of ASOs targeting various genes in mouse muscle by 3- to 7-fold. oup.comnih.gov

The general method for this conjugation involves the synthesis of the fatty acid pentafluorophenyl ester, which then reacts with an amino-linker modified ASO to form a stable amide bond. oup.comresearchgate.net This strategy offers a promising pathway for developing more effective ASO therapeutics for a range of muscle disorders. oup.comnih.gov

| Property | Description | Source(s) |

| Purpose of Conjugation | To enhance the functional uptake and potency of antisense oligonucleotides (ASOs) in muscle tissue. | oup.comnih.gov |

| Mechanism of Action | Improves binding to plasma proteins like albumin, facilitating transport from blood to muscle interstitium. | oup.comnih.govresearchgate.net |

| Key Findings | ASO potency in muscle correlates with affinity for albumin; longer fatty acid chains (C16-C22) show the highest affinity and activity improvement. | oup.comnih.gov |

| Chemical Reaction | Dodecanoic acid, activated as a pentafluorophenyl ester, reacts with an amino-modified ASO to form an amide bond. | oup.comresearchgate.net |

DNA-Antibody Bioconjugation Approaches

The creation of DNA-antibody conjugates is a powerful tool in biomedical research and diagnostics, enabling applications such as targeted imaging and therapy. Pentafluorophenyl esters are utilized in strategies to achieve site-specific and stable linkages between DNA oligonucleotides and antibodies. nih.gov While a broader benzoylacrylic acid pentafluorophenyl ester has been detailed for this purpose, the underlying principle of using a PFP ester to react with a specific site on an antibody is applicable. nih.gov

This approach often involves the reaction of the PFP ester with accessible cysteine residues on the antibody, leading to a homogenous and well-defined conjugate. nih.gov The stability of the resulting bond is a significant advantage over traditional methods that may use maleimide-based linkers, which can be prone to thiol-exchange reactions. nih.gov The use of PFP esters allows for a robust and versatile platform for creating DNA-antibody bioconjugates that are stable in biological fluids and suitable for a variety of applications, including fluorescence microscopy and super-resolution imaging. nih.gov

| Feature | Description | Source(s) |

| Objective | To create site-specific, stable, and homogenous DNA-antibody conjugates. | nih.gov |

| Reagent Type | Pentafluorophenyl ester-based reagents that can be incorporated into an oligonucleotide. | nih.gov |

| Target Residue | Typically targets accessible cysteine residues on the antibody for site-specific conjugation. | nih.gov |

| Advantages | Produces well-defined conjugates with high stability, avoiding the limitations of some traditional cross-linking reagents. | nih.gov |

| Applications | Used as probes in fluorescence microscopy and super-resolution DNA-PAINT imaging experiments. | nih.gov |

Strategies for Mimicking Biomolecules and Hybrid Materials

This compound, is also instrumental in the synthesis of advanced biomimetic materials and hybrids, where synthetic molecules are designed to replicate the structure and function of natural biomolecules like proteins.

Protein Mimicry via Polymer-Peptide/Protein Conjugates

The conjugation of peptides and proteins to synthetic polymers is a rapidly advancing field aimed at creating hybrid materials that combine the specific functions of biomolecules with the robust properties of synthetic polymers. rsc.org Pentafluorophenyl esters are widely used in this area for their efficient and mild reaction conditions. nih.gov For instance, polymers such as poly(pentafluorophenyl methacrylate) can be synthesized and subsequently modified by reacting the pendant PFP esters with amine-containing peptides. nih.govacs.org